
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate
Overview
Description
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is an organofluorine compound known for its unique chemical properties and potential applications in various fields. This compound features a cycloheptene ring substituted with an ethyl ester group and a trifluoromethylsulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate typically involves the following steps:
Starting Material: The synthesis begins with ethyl cycloheptanone-2-carboxylate.
Reaction with Triflic Anhydride: The starting material is reacted with triflic anhydride in the presence of a base such as diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) at low temperatures (around -78°C).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the cycloheptene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cycloheptene derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate has been investigated for its potential as a therapeutic agent, particularly as an agonist for specific receptors involved in inflammatory responses.
Case Study: EP4 Agonists
A notable study outlined in patent EP3152188B1 describes the synthesis of this compound as part of a series of compounds aimed at targeting the EP4 receptor, which is implicated in pain and inflammatory pathways. The compound was synthesized using palladium-catalyzed reactions, demonstrating its utility in developing new anti-inflammatory drugs .
Synthetic Methodologies
The compound is utilized as an intermediate in the synthesis of various derivatives that possess biological activity. Its unique trifluoromethylsulfonyl group enhances reactivity and selectivity in chemical reactions.
Synthetic Routes
The synthesis typically involves:
- Palladium-Catalyzed Coupling : The compound can be synthesized through coupling reactions with various organometallic reagents, allowing for the introduction of diverse functional groups.
Step | Reaction Type | Key Reagents |
---|---|---|
1 | Coupling | Palladium acetate, organometallic reagents |
2 | Hydrolysis | Aqueous base for ester hydrolysis |
This versatility makes this compound a valuable building block in organic synthesis.
Agricultural Applications
Emerging research suggests that compounds similar to this compound may have applications in agrochemicals, particularly as herbicides or fungicides due to their ability to inhibit specific biological pathways in plants.
Potential Herbicidal Activity
Studies have indicated that the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its absorption and efficacy when applied to crops .
Mechanism of Action
The mechanism of action of Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of covalent bonds with target molecules, influencing their biological activity and function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate: A similar compound with a cyclohexene ring instead of a cycloheptene ring.
Trifluoromethylsulfonyl-containing Compounds: Other compounds containing the trifluoromethylsulfonyl group, such as trifluoromethylsulfonyl chloride and trifluoromethylsulfonyl fluoride.
Uniqueness
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to six-membered ring analogs. This uniqueness makes it valuable for specific applications where the ring size and functional groups play a crucial role in the compound’s reactivity and interaction with other molecules.
Biological Activity
Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohept-1-enecarboxylate (CAS No. 144242-09-1) is a compound of interest due to its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 316.29 g/mol. The compound features a trifluoromethyl group and a sulfonate moiety, which are known to enhance biological activity through increased lipophilicity and improved receptor binding.
Property | Value |
---|---|
CAS Number | 144242-09-1 |
Molecular Formula | C11H15F3O5S |
Molecular Weight | 316.29 g/mol |
Purity | >95% |
Storage Conditions | Sealed, dry, 2-8°C |
Research indicates that compounds with sulfonyl groups exhibit various biological activities, including anti-inflammatory and anticancer properties. The trifluoromethyl group is often associated with enhanced metabolic stability and bioactivity.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism is thought to involve the modulation of signaling pathways related to cell survival and apoptosis.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, potentially through the inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : this compound may act as an inhibitor of certain enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Properties
In a controlled experiment involving rats subjected to induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain response compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound.
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)cycloheptene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3O5S/c1-2-18-10(15)8-6-4-3-5-7-9(8)19-20(16,17)11(12,13)14/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQHHTQNNUOSDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CCCCC1)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434672 | |
Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144242-09-1 | |
Record name | Ethyl 2-[(trifluoromethanesulfonyl)oxy]cyclohept-1-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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